Phthalazine, 1,2,3,4-tetrahydro-2-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions typically include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .
Industrial Production Methods
In industrial settings, the production of phthalazine derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis . The use of catalysts, such as palladium or nickel, can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can yield tetrahydrophthalazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include phthalazinone derivatives, tetrahydrophthalazine derivatives, and various substituted phthalazines .
Scientific Research Applications
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phthalazine, 1,2,3,4-tetrahydro-2-methyl-, involves its interaction with specific molecular targets and pathways. For example, phthalazine derivatives can inhibit enzymes such as phosphodiesterases, leading to various pharmacological effects . The compound’s ability to bind to receptors, such as gamma-aminobutyric acid (GABA) receptors, also contributes to its biological activities .
Comparison with Similar Compounds
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, can be compared with other similar compounds, such as:
Phthalazinone: A derivative with an oxygen atom in the ring, exhibiting different pharmacological properties.
Pyridazine: Another diazine compound with two adjacent nitrogen atoms, but with different biological activities.
Pyrazine: A six-membered ring with two nitrogen atoms, used in various medicinal chemistry applications.
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, stands out due to its unique combination of nitrogen atoms and its ability to undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
20072-57-5 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-2,4-dihydro-1H-phthalazine |
InChI |
InChI=1S/C9H12N2/c1-11-7-9-5-3-2-4-8(9)6-10-11/h2-5,10H,6-7H2,1H3 |
InChI Key |
WGNWUNYXVSAESD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
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